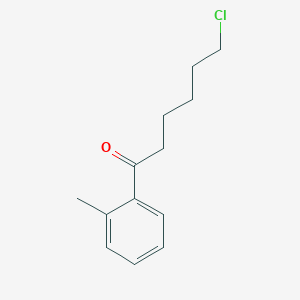

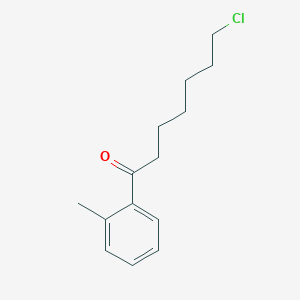

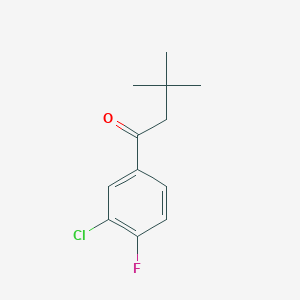

Pentyl 2-chloroisonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentyl 2-chloroisonicotinate is a compound that can be associated with chlorinated organic molecules, which are often studied for their structural and conformational properties. While the specific compound Pentyl 2-chloroisonicotinate is not directly mentioned in the provided papers, insights can be drawn from related compounds and their analyses. For instance, chlorinated cyclic peptides from Penicillium islandicum have been studied for their conformational properties in solution, which could be relevant to understanding similar chlorinated structures .

Synthesis Analysis

The synthesis of related chlorinated compounds involves the use of raw materials such as 3-Dimethylamino-acrolein and Ethylcyanoacetate, which are processed through cyclization reactions. For example, Ethyl 2-chloronicotinate is synthesized and then hydrolyzed to obtain 2-chloronicotinic acid. The synthesis process is noted for its simplicity, fewer steps, and high yield, indicating potential for industrialization .

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography and NMR. For instance, the structure of n-pentyl-2-chloro-2-deoxy-α-D-manno-sept 3-uloside was elucidated using single crystal X-ray structural analysis, revealing details such as the twist-chair conformation and a dense network of intermolecular interactions . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can be applied to Pentyl 2-chloroisonicotinate.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can be complex, as seen in the study of (2-chlorophosphinine)pentacarbonyltungsten complexes. Despite the presence of a chloro-substituent, no nucleophilic substitution was observed with a variety of nucleophiles. Instead, initial attack at phosphorus led to different reaction products. This suggests that chlorinated compounds can exhibit unique reactivity patterns, which would be important to consider in the analysis of Pentyl 2-chloroisonicotinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For example, the solid-liquid equilibrium behavior of 6-Chloronicotinic acid was studied in various solvents, and factors such as solvent polarity and hydrogen bonding were found to affect solubility. Thermodynamic and molecular dynamic simulations were used to analyze these interactions, which are essential for understanding the behavior of such compounds in different environments . These methods could similarly be applied to Pentyl 2-chloroisonicotinate to determine its properties.

Applications De Recherche Scientifique

Thermal Unimolecular Isomerization Reaction of 1-Pentyl Radicals

Direct investigations on the unimolecular isomerization reaction of 1-pentyl radicals to 2-pentyl radicals have been conducted, revealing a significant tunneling effect and providing a detailed understanding of the rate constants and temperature ranges for this reaction, which is essential for comprehending the behavior of such radicals under various conditions (Miyoshi et al., 2002).

Decomposition of Pentyl Radicals

Research on the decomposition of 2-pentyl and 3-pentyl radicals has led to the identification of distinct cracking patterns, contributing to a deeper understanding of the decomposition pathways and the kinetics of secondary straight-chain alkyl radicals at high temperatures, significant in the combustion of hydrocarbon fuels (Manion & Awan, 2013).

Application in Liquid Crystal Alignment

A study focused on controlling the pretilt angle of liquid crystals by using a mixture of polyamic acids, contributing to advancements in display technologies and other applications where precise control of liquid crystal orientation is crucial (Vaughn et al., 2007).

Hygienic Standards for Pentyl Chloroformate

Research has established hygienic standards for pentyl chloroformate, categorizing it as a moderately toxic substance with specific recommendations for maximum allowable concentrations in the workplace and the atmosphere, which is vital for ensuring safety in industrial settings (Bidevkina et al., 2019).

Molecular Separations Using Homochiral Alkylated Organic Cages

A novel study has utilized homochiral pentyl cage compounds for high-resolution gas chromatographic separation of organic compounds, indicating potential in enhancing separation techniques in analytical chemistry (Xie et al., 2016).

Safety And Hazards

Specific safety and hazard information for Pentyl 2-chloroisonicotinate is not available in the literature. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.

Orientations Futures

The future directions of research on Pentyl 2-chloroisonicotinate are not explicitly mentioned in the available literature. However, given its potential applications in pharmaceuticals, agrochemicals, and materials science, future research may focus on exploring these applications further1.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

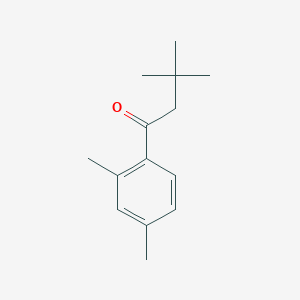

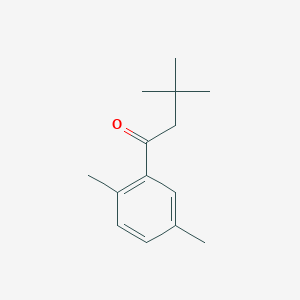

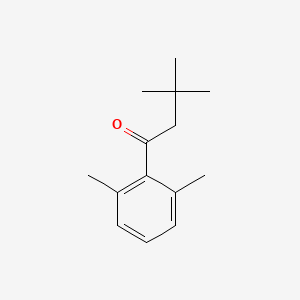

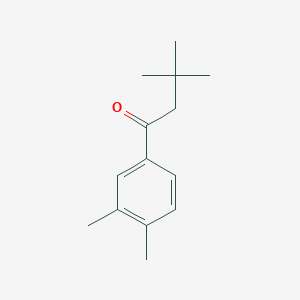

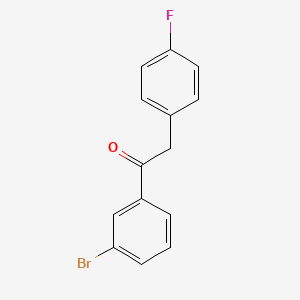

pentyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-4-7-15-11(14)9-5-6-13-10(12)8-9/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRUQDYRYVLHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642145 |

Source

|

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 2-chloroisonicotinate | |

CAS RN |

898784-88-8 |

Source

|

| Record name | Pentyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)